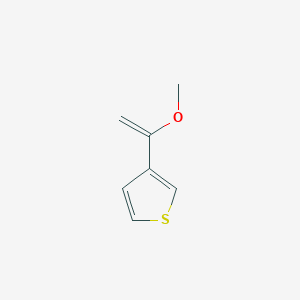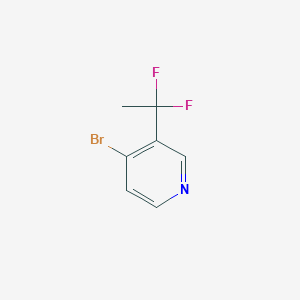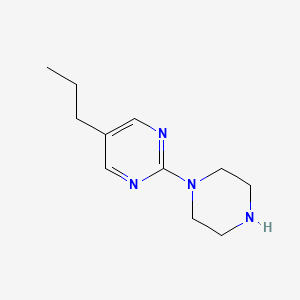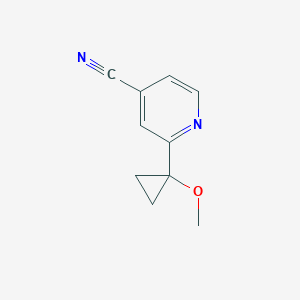
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methylthio group and a nitrophenyl group attached to the tetrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole typically involves the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, followed by the introduction of a methylthio group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Methylthio)-1-phenyl-1H-tetrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in a different position, potentially affecting its chemical and biological properties.
Uniqueness
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H7N5O2S |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1-(3-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O2S/c1-16-8-9-10-11-12(8)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 |
Clave InChI |
NYWKOBLCNQRKCV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=NN1C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















